molecular formula C45H30N4O2 B1530929 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin CAS No. 95051-10-8

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Cat. No. B1530929
CAS RN: 95051-10-8
M. Wt: 658.7 g/mol
InChI Key: GZTMFXHPFNRUNU-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a building block for porphyrin-type photosensitizers and glycopophyrin derivatives . It has a molecular weight of 658.75 and a molecular formula of C45H30N4O2 .


Synthesis Analysis

The synthesis of 5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin and its pyrrolidine-fused chlorin derivative was developed by the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions .


Molecular Structure Analysis

The crystal structure of 5-(4′-carboxyphenyl)-10,15,20-tri(4′-t-butylphenyl)porphinato zinc(II) shows an interesting hydrogen-bonded dimeric structure in the solid state .


Chemical Reactions Analysis

The 1,3-dipolar cycloaddition of the carbomethoxyphenyl porphyrin with N-methyl nitrone was performed to give an isomeric mixture of isoxazolidine-fused chlorins, revealing lower selectivity and lower yields .


Physical And Chemical Properties Analysis

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis Advancements

The synthesis of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin has been enhanced through microwave-assisted methods. This approach allows for shorter reaction times and reduced reagent usage, making it more efficient than traditional synthesis methods (Chouikrat et al., 2015).

Photodynamic Applications

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin shows promise in photodynamic applications. It has been used to generate singlet oxygen, a key component in photodynamic therapy, which is significant in the treatment of various diseases and conditions (Narang et al., 2017).

Antimicrobial Properties

This compound has demonstrated effectiveness in photodynamic antimicrobial chemotherapy, specifically against Staphylococcus aureus. This application is particularly relevant in the context of antibiotic resistance and the need for alternative antimicrobial strategies (Shabangu et al., 2020).

Potential in Cancer Therapy

Its use in boron neutron capture therapy (BNCT) for cancer treatment has been explored. The synthesis of boronated porphyrins with this compound could provide a new avenue for cancer therapy (Zaitsev et al., 2009).

Coordination and Conjugation

The introduction of a carboxylate function into porphyrins like 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin allows for diverse modifications, including coordination and conjugation. These are crucial for enhancing the efficiency of macrocycles in various applications, particularly in photonic materials and biological contexts (Almeida et al., 2018).

Photophysical Properties

The synthesis and study of novel porphyrin derivatives, including 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin, have provided insights into their photophysical properties. This is crucial for their application in fields like photodynamic therapy and fluorescence imaging (Sharma et al., 2012).

Analytical Applications

One innovative application is in the detection of histamine usingfunctionalized porphyrins as electrochemical mediators. Specifically, 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP) has been used for this purpose, highlighting its potential in biochemical sensing and analytical chemistry (Iordache et al., 2017).

Molecular Interaction Studies

The compound has also been used to study interactions with proteins like serum albumin. This research is significant for understanding the binding mechanisms of porphyrins, which is important in the design of drug delivery systems and therapeutic agents (Ge, 2012).

Mimicking Natural Enzymes

In efforts to mimic natural enzymes like [FeFe]-hydrogenases, porphyrin and metalloporphyrin moiety-containing model complexes have been synthesized using 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin. This research contributes to the development of artificial enzymes for applications in green chemistry and renewable energy (Song et al., 2014).

Spectroscopic and Acid-Base Studies

The acid-base properties of asymmetrically substituted tetraphenylporphyrin derivatives, including 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin, have been explored. These studies are essential for understanding the chemical activity of porphyrins in different environments, which is crucial for their application in various scientific fields (Ivanova et al., 2021).

Future Directions

The introduction of a carboxylate function into porphyrins allows a variety of modifications, which are central to enhancing the efficiency of macrocycles in photonic materials and biological applications . This suggests potential future directions in the development of new materials and applications.

properties

IUPAC Name

4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H30N4O2/c50-45(51)32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTMFXHPFNRUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=CC=C9)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Synthesis routes and methods

Procedure details

15.2 ml of benzaldehyde and 7.51 g of 4-carboxybenzaldehyde are dissolved in 746 ml of boiling propionic acid, treated dropwise with 13.9 ml of pyrrole, the mixture obtained is subsequently heated under reflux for about 30 minutes and then left to cool to room temperature. The porphine derivative is precipitated by the addition of 0.5 l of water. The filtered-off crude product is pre-purified by two-fold column chromatography on 1.2 kg of silica gel, in each case the elution being carried out with the following solvents in sequence: chloroform/cyclohexane (1:1), chloroform/ethyl acetate (3:2) and (1:1), ethyl acetate and ethyl acetate which contains 2% methanol. For the further purification, the product is suspended in a small amount of methanol and filtered off. This procedure is repeated until the filtrate is only faintly coloured. The thus-obtained product is then chromatographed on a silica gel column using chloroform, chloroform/ethyl acetate (1:1) and ethyl acetate as the elution agent. There are obtained 1.7 g of 4-(10,15,20-triphenyl-21H,23H-porphin- 5-yl)benzoic acid as violet crystals.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
746 mL
Type
solvent
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin
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5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Citations

For This Compound
227
Citations
R Chouikrat, A Champion, R Vanderesse… - Journal of Porphyrins …, 2015 - World Scientific
The microwave-assisted synthesis of zinc 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin and zinc 5-(4-carboxyphenyl)-10,15,20-triphenylchlrorin are described and compared to …
Number of citations: 13 www.worldscientific.com
Y Wang, P Jiang, W Zhang, J Zheng - Applied surface science, 2013 - Elsevier
Manganese(III) 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin chloride (Mn(TCPP)Cl) was grafted through amide bond on magnetic polyglycidyl methacrylate (mPGMA) cross-linked …
Number of citations: 15 www.sciencedirect.com
U Narang, KK Yadav, S Bhattacharya… - Advanced Materials …, 2017 - amp.iaamonline.org
The selected porphyrin acids such as 5-(4'-carboxyphenyl)-10,15,20-triphenylporphyrin, 5-(4'-carboxyphenyl)-10,15,20-tris-(4''-chlorophenyl)porphyrin, 5-(4'-carboxyphenyl)-10,15,20-…
Number of citations: 2 amp.iaamonline.org
손인석, 최명석 - 한국공업화학회연구논문초록집, 2015 - papersearch.net
In this study, a series of aliphatic polyamide hybrids with porphyrin was synthesized. Porphyrin is a good electron donor and is put into a polymer system as a conductive filler for a …
Number of citations: 0 papersearch.net
H Kitagishi, S Hatada, T Itakura, Y Maki… - Organic & …, 2013 - pubs.rsc.org
This paper describes the synthesis, structural characterization and cellular uptake of a supramolecular 1 : 2 inclusion complex of meso-tetraphenylporphyrin having an octaarginine …
Number of citations: 33 pubs.rsc.org
JP Johnpeter, J Mohanraj, N Armaroli… - European Journal of …, 2012 - Wiley Online Library
Molecular tweezers built from sawhorse‐type dinuclearruthenium units and carboxyphenyl porphyrin derivatives{5‐(4‐carboxyphenyl)‐10,15,20‐triphenyl‐21H,23H‐porphyrin,[5‐(4‐…
R Dosselli, M Gobbo, E Bolognini… - ACS medicinal …, 2010 - ACS Publications
The conjugation of the cationic antimicrobial peptide, apidaecin Ib, to the anionic photosensitizer, 5(4′-carboxyphenyl)-10,15,20-triphenylporphyrin (cTPP), afforded a new antibacterial …
Number of citations: 69 pubs.acs.org
MG Dal Farra, M DI VALENTIN, M Albertini… - JOURNAL OF …, 2016 - research.unipd.it
An innovative spin labeling method for distance determination in the range between 15 and 80 Å by Pulse ELectron Double Resonance (PELDOR), exploiting the porphyrin triplet state …
Number of citations: 0 www.research.unipd.it
Z Liu, M Ma, D Yu, J Ren, X Qu - Chemical science, 2020 - pubs.rsc.org
Photo-oxygenation of β-amyloid (Aβ) has been considered an efficient way to inhibit Aβ aggregation in Alzheimer's disease (AD). However, current photosensitizers cannot …
Number of citations: 30 pubs.rsc.org
F Moret, V Cristina, M Gobbo, L Celotti, E Reddi - ESP 2013, 2013 - research.unipd.it
In the last decades, several applications of photodynamic therapy (PDT) have been proposed, including the treatment of cancerous and non-cancerous diseases as well as …
Number of citations: 0 www.research.unipd.it

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